

# Crystal Structure of Aluminum Iodide: A Technical Guide

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This technical guide provides a comprehensive overview of the crystal structure of **aluminum iodide** (All<sub>3</sub>). It details the crystallographic parameters, experimental protocols for its synthesis and characterization, and a visual representation of the experimental workflow. **Aluminum iodide** is a significant compound in organic synthesis, acting as a potent Lewis acid for cleaving C-O and N-O bonds.[1][2] A thorough understanding of its solid-state structure is crucial for elucidating its reactivity and for the development of new synthetic methodologies.

## **Crystal Structure and Properties**

Anhydrous **aluminum iodide** exists in the solid state as a dimer, Al<sub>2</sub>I<sub>6</sub>.[3][4] This dimeric structure features two aluminum atoms bridged by two iodine atoms, with each aluminum atom also bonded to two terminal iodine atoms.[1] This arrangement results in a coordination environment where each aluminum center is tetrahedrally coordinated by four iodine atoms.[5]

The compound crystallizes in a monoclinic system.[1][6] The crystal structure is characterized by the space group P2<sub>1</sub>/c (No. 14).[1][6] The solid is typically a white crystalline powder, though it can appear yellow in its hexahydrate form (All<sub>3</sub>·6H<sub>2</sub>O).[1][6] Anhydrous All<sub>3</sub> is highly reactive and readily absorbs atmospheric water.[1][2]

### **Crystallographic Data**



The crystallographic parameters for **aluminum iodide** have been reported from experimental and computational studies. The following table summarizes the key quantitative data. It is important to note that slight variations exist between different reports.

Parameter	Reported Value (Source 1) [1][6]	Reported Value (Source 2) [5]
Crystal System	Monoclinic	Monoclinic
Space Group	P21/c (No. 14)	P21/c (No. 14)
Lattice Constant (a)	11.958 Å (1.1958 nm)	6.741 Å
Lattice Constant (b)	6.128 Å (0.6128 nm)	10.211 Å
Lattice Constant (c)	18.307 Å (1.8307 nm)	12.944 Å
Angle (α)	90°	90°
Angle (β)	90°	90°
Angle (γ)	90°	90°
Formula Units (Z)	8	Not specified
Al-I Bond Length (Terminal)	2.456(6) Å	2.49 - 2.68 Å (spread of distances)
Al-I Bond Length (Bridging)	2.670(8) Å	2.49 - 2.68 Å (spread of distances)

Note: The significant difference in lattice parameters between sources may be due to the choice of the primitive versus the conventional unit cell representation. Source 2 explicitly notes their parameters are for the primitive cell.[5]

## **Experimental Protocols**

The synthesis and purification of **aluminum iodide** for crystallographic analysis require anhydrous conditions due to its hygroscopic nature.[2] Several methods have been established for its preparation.

Method A: Direct Reaction in Inert Solvent



 Materials: High-purity aluminum granules (5 g), dry iodine (20 g), and anhydrous carbon tetrachloride (80 ml).

#### Procedure:

- Set up a reflux apparatus, ensuring all glassware is thoroughly dried.
- Combine the aluminum granules, iodine, and carbon tetrachloride in the reaction flask.
- Heat the mixture to reflux. The reaction is complete when the characteristic purple color of iodine has disappeared.
- Filter the hot solution to remove any excess aluminum.
- Distill the solvent from the filtrate. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
- Product: The resulting residue is crude aluminum iodide, which appears as a pale yellow to light brown solid.

Method B: High-Temperature Sublimation[7]

Materials: Aluminum granules (~10 mesh, 60 g), iodine (18 g).

#### Procedure:

- Heat the aluminum granules to 500-625 °C in a tube furnace under a slow stream of nitrogen or in a vacuum.
- Heat the iodine to approximately 180 °C to induce sublimation.
- Pass the iodine vapor over the heated aluminum granules.
- The product, aluminum iodide, sublimes and is collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure all iodine reacts.
- Product: An almost white, crystalline aluminum iodide is obtained.



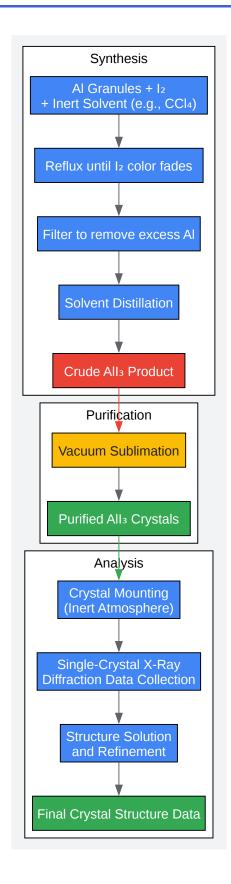
The primary method for purifying crude **aluminum iodide** is vacuum sublimation.[3] This technique leverages the compound's ability to transition directly from a solid to a gaseous state, which effectively separates it from non-volatile impurities.

- Apparatus: A standard sublimation apparatus is used.
- Procedure:
  - Place the crude **aluminum iodide** in the sublimation apparatus.
  - Evacuate the system to a high vacuum.
  - Gently heat the crude material. Aluminum iodide sublimes at approximately 382 °C.[1][6]
  - The purified AlI₃ will deposit as crystals on the cold finger or cooler surfaces of the apparatus.
- Crystal Growth: Slow, controlled sublimation can yield single crystals suitable for X-ray diffraction analysis.
- Crystal Mounting: A suitable single crystal of purified All₃ is selected and mounted on a
  goniometer head. Due to its sensitivity to air and moisture, the crystal must be handled in a
  glovebox and coated with a protective oil (e.g., Paratone-N) before being transferred to the
  diffractometer.
- Data Collection: X-ray diffraction data is collected using a single-crystal X-ray diffractometer, typically with Mo K $\alpha$  ( $\lambda$  = 0.71073 Å) or Cu K $\alpha$  ( $\lambda$  = 1.5418 Å) radiation. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>.

## **Visualized Experimental Workflow**

The following diagram illustrates the logical workflow for the synthesis, purification, and crystallographic analysis of **aluminum iodide**.





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Caption: Workflow for All<sub>3</sub> Synthesis and Crystallographic Analysis.



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